REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:8]=[C:9]([OH:13])[CH:10]=[CH:11][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:20]([CH:22]1[O:24][CH2:23]1)Br>CC(=O)CC>[C:7]1([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH2:20][CH:22]2[CH2:23][O:24]2)[CH:8]=1 |f:1.2.3|
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Name
|
|
Quantity
|
7.4 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
52.7 g
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Name
|
|
Quantity
|
23.8 g
|
Type
|
reactant
|
Smiles
|
C(Br)C1CO1
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirring motor and also drier tube
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with KPG stirrer
|
Type
|
CUSTOM
|
Details
|
to 22° C
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at about 75° C. for a further 45 hours
|
Duration
|
45 h
|
Type
|
FILTRATION
|
Details
|
This was followed by filtration and removal of the solvent in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to obtain a clear yellowish thinly liquid product
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC(=CC=C1)OCC1OC1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |